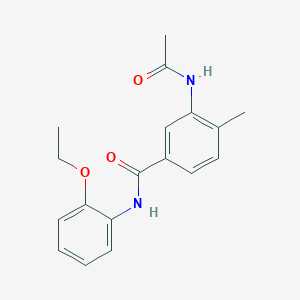
3-(acetylamino)-N-(2-ethoxyphenyl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(acetylamino)-N-(2-ethoxyphenyl)-4-methylbenzamide, also known as AEMB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. AEMB is a benzamide derivative that is widely used in the development of novel drugs, as well as in biochemical and physiological research.
作用机制
The mechanism of action of 3-(acetylamino)-N-(2-ethoxyphenyl)-4-methylbenzamide is not fully understood. However, it has been suggested that this compound induces apoptosis in cancer cells by activating the caspase cascade. This compound has also been found to inhibit the growth of bacteria and fungi by disrupting the cell membrane. Additionally, this compound has been suggested to exert its neuroprotective effects by inhibiting the formation of beta-amyloid fibrils.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, this compound has been found to inhibit the growth of bacteria and fungi by disrupting the cell membrane. This compound has also been suggested to exert neuroprotective effects by inhibiting the formation of beta-amyloid fibrils.
实验室实验的优点和局限性
3-(acetylamino)-N-(2-ethoxyphenyl)-4-methylbenzamide has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized in the laboratory. Additionally, this compound has been found to exhibit potent biological activities, making it a potential candidate for the development of novel drugs. However, this compound has some limitations for lab experiments. This compound has been found to exhibit low solubility in water, which can limit its use in aqueous solutions. Additionally, this compound has been found to exhibit low bioavailability, which can limit its use in in vivo studies.
未来方向
There are several future directions for the study of 3-(acetylamino)-N-(2-ethoxyphenyl)-4-methylbenzamide. One potential direction is the development of novel drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Further studies are also needed to evaluate the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, further studies are needed to evaluate the potential use of this compound as an antimicrobial agent.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its potential use in the development of novel drugs, as well as in biochemical and physiological research. This compound has been found to exhibit potent biological activities, making it a potential candidate for the development of novel drugs. However, further studies are needed to fully understand the mechanism of action of this compound and evaluate its potential use in various applications.
合成方法
The synthesis of 3-(acetylamino)-N-(2-ethoxyphenyl)-4-methylbenzamide involves a multistep process that includes the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. The intermediate compound is then reacted with 2-ethoxyaniline to form 3-(2-ethoxyphenyl)-4-methylbenzoic acid. The final step involves the acetylation of the amine group of the intermediate compound using acetic anhydride to form this compound.
科学研究应用
3-(acetylamino)-N-(2-ethoxyphenyl)-4-methylbenzamide has been extensively used in scientific research due to its potential applications in various fields. This compound has been found to exhibit anticancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of novel antimicrobial agents. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
属性
IUPAC Name |
3-acetamido-N-(2-ethoxyphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-4-23-17-8-6-5-7-15(17)20-18(22)14-10-9-12(2)16(11-14)19-13(3)21/h5-11H,4H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEVGOGIHFLZQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

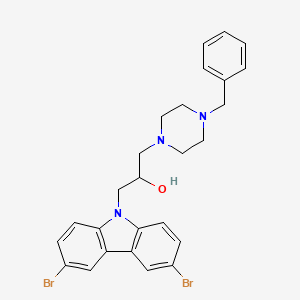
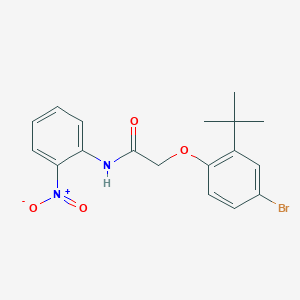
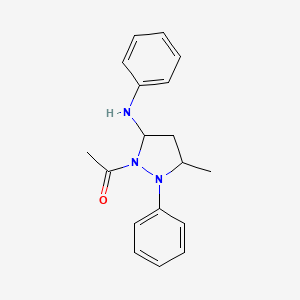
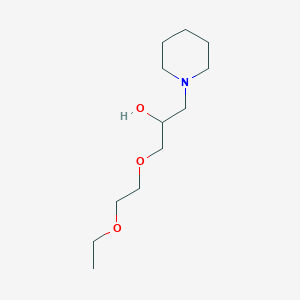
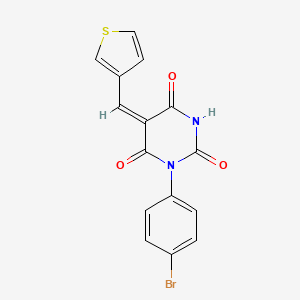
![1-[6-(4-methoxyphenoxy)hexyl]piperidine](/img/structure/B5128557.png)
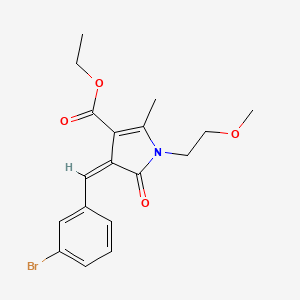
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5128567.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5128573.png)
![6-{[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B5128580.png)
![2-[(4-amino-2-pyrimidinyl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5128593.png)
![1-(2-furylmethyl)-5,7-dimethyl-3-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5128604.png)
![methyl 4-cyano-5-({[(3-ethoxybenzoyl)amino]carbonothioyl}amino)-3-methyl-2-thiophenecarboxylate](/img/structure/B5128610.png)
![5-(4-bromobenzoyl)-1,3-dimethyl-6-[2-(4-morpholinyl)vinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5128616.png)